molecular formula C27H21BrN2O4 B12477392 3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)

3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)

Cat. No.: B12477392
M. Wt: 517.4 g/mol
InChI Key: KJGMXGLFDWYAGW-UHFFFAOYSA-N
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Description

3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group and two hydroxy-methylquinolinone moieties. Its molecular formula is C21H21BrN2O4, and it has a molecular weight of 445.313 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce hydroquinolinone compounds.

Scientific Research Applications

3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
  • 3,3’-[(3-chlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)
  • 3,3’-[(3-fluorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)

Uniqueness

What sets 3,3’-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one) apart is its specific bromophenyl group, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

3-[(3-bromophenyl)-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)methyl]-4-hydroxy-1-methylquinolin-2-one

InChI

InChI=1S/C27H21BrN2O4/c1-29-19-12-5-3-10-17(19)24(31)22(26(29)33)21(15-8-7-9-16(28)14-15)23-25(32)18-11-4-6-13-20(18)30(2)27(23)34/h3-14,21,31-32H,1-2H3

InChI Key

KJGMXGLFDWYAGW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(C3=CC(=CC=C3)Br)C4=C(C5=CC=CC=C5N(C4=O)C)O)O

Origin of Product

United States

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